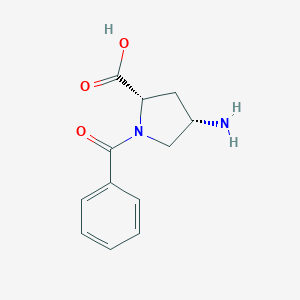

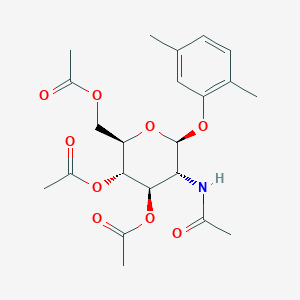

(2S,4S)-4-Amino-1-Benzoylpyrrolidin-2-carbonsäure

Übersicht

Beschreibung

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, or (2S,4S)-4-ABA, is an organic compound with a wide range of applications in the field of scientific research. It is a versatile compound that can be used in synthesis and as a reagent in many laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Medizinische Bildgebung

Diese Verbindung wurde bei der Synthese von (2S,4S)4–[18F]FPArg verwendet, das die Blut-Hirn-Schranke durchdringen und Gliome mit hohem Kontrast in der MicroPET–CT-Bildgebung von nackten Mäusen mit orthotopem HS683–Luc abbilden kann. Es wird erwartet, dass es in der Diagnose und Wirksamkeitsevaluation des klinischen Glioms weiter angewendet wird .

Synthese von Aminosäuren

Es wurde in eine prägnante Synthese von enantiomerenreinen Formen von (2R,4R)-4-Hydroxyprolin und (2S,4S)-4-Hydroxyprolin aus kommerziell erhältlichen Ausgangsmaterialien mit ausgezeichneter Diastereoselektivität eingebunden .

Asymmetrische Synthese

Die Verbindung wurde bei der asymmetrischen Synthese von (2S,4S)-Diaminoglutarsäure durch C-Alkenierung von Glycin in einem Ni(II)-Komplex verwendet .

Wirkmechanismus

Target of Action

It is known that similar compounds interact with enzymes such as the 6-oxocamphor hydrolase . This enzyme plays a crucial role in the metabolism of certain organisms, including Rhodococcus sp .

Mode of Action

It is suggested that similar compounds may catalyze the carbon-carbon bond cleavage of certain substrates via a retro-claisen reaction .

Biochemical Pathways

It is known that similar compounds can influence the metabolism of certain organisms, potentially affecting a variety of biochemical pathways .

Result of Action

It is suggested that similar compounds may have significant effects on the metabolism of certain organisms .

Action Environment

It is known that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Vorteile Und Einschränkungen Für Laborexperimente

((2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid)-4-ABA has several advantages for use in laboratory experiments. It is a relatively stable compound, and is easy to synthesize and purify. Additionally, it is a versatile compound that can be used in a variety of experiments. However, ((2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid)-4-ABA also has several limitations for use in laboratory experiments. It is a relatively expensive compound, and the synthesis process can be time-consuming and labor-intensive. Additionally, it is a relatively toxic compound, and should be handled with care.

Zukünftige Richtungen

There are several potential future directions for ((2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid)-4-ABA research. It could be used to study the structure and function of proteins in greater detail, as well as the mechanism of action of various drugs. Additionally, it could be used to develop new peptide hormones, peptide antibiotics, and other bioactive peptides. Finally, it could be used to investigate the effects of drugs on cellular processes, and to develop new drugs with improved efficacy and safety profiles.

Synthesemethoden

((2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid)-4-ABA can be synthesized in a laboratory setting using a variety of methods. The most common method involves the reaction of 1-benzoyl-2-pyrrolidinecarboxylic acid with a primary amine in aqueous solution. This reaction produces a salt, which can be further purified by recrystallization or column chromatography. Other methods of synthesis include the reaction of 1-benzoyl-2-pyrrolidinecarboxylic acid with a tertiary amine in anhydrous solvent, and the reaction of 1-benzoyl-2-pyrrolidinecarboxylic acid with a secondary amine in anhydrous solvent.

Biochemische Analyse

Biochemical Properties

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid participates in various biochemical reactions, primarily due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in amino acid metabolism, such as aminopeptidases and carboxypeptidases. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate catalysis. Additionally, (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid can act as a substrate or inhibitor for certain enzymes, influencing their activity and, consequently, the metabolic pathways they regulate .

Cellular Effects

The effects of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in amino acid transport and metabolism, leading to changes in cellular amino acid levels and metabolic flux . Additionally, (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid can impact cell signaling pathways by interacting with receptors and signaling proteins, thereby altering downstream signaling events and cellular responses .

Molecular Mechanism

At the molecular level, (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid exerts its effects through various mechanisms. One key mechanism involves its binding interactions with enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of specific enzymes, where it can either act as a substrate or inhibit enzyme activity by blocking the active site . Additionally, (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical environments . Long-term exposure to (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell growth, differentiation, and metabolic activity .

Dosage Effects in Animal Models

The effects of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular homeostasis and metabolic imbalances . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage level.

Metabolic Pathways

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as aminopeptidases and carboxypeptidases, which play crucial roles in the breakdown and synthesis of amino acids . These interactions can influence metabolic flux and the levels of various metabolites within cells, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, which facilitate its uptake into cells . Once inside the cell, (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid is determined by various targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the cytoplasm, mitochondria, or endoplasmic reticulum . The localization of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid can affect its activity and function, as it may interact with different sets of biomolecules in distinct cellular environments.

Eigenschaften

IUPAC Name |

(2S,4S)-4-amino-1-benzoylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c13-9-6-10(12(16)17)14(7-9)11(15)8-4-2-1-3-5-8/h1-5,9-10H,6-7,13H2,(H,16,17)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTODXOQKGULQFP-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570983 | |

| Record name | (4S)-4-Amino-1-benzoyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176439-44-4 | |

| Record name | (4S)-4-Amino-1-benzoyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

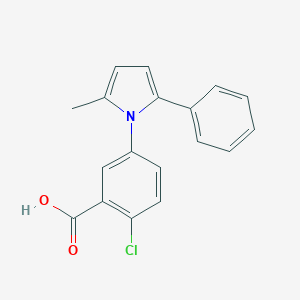

![6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B185768.png)

![1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine](/img/structure/B185776.png)